N-BENZYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-BENZYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its benzyl group attached to the nitrogen atom and a sulfanyl group linked to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step reactions. One common approach is the reaction of benzylamine with 2-bromoacetyl chloride to form N-benzyl-2-bromoacetamide. This intermediate is then reacted with 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-BENZYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (3-exo)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-BENZYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its specific substitution pattern on the triazole ring and the presence of both benzyl and sulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11(2)14-17-18-15(19(14)3)21-10-13(20)16-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQKILDTCMHLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C)SCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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